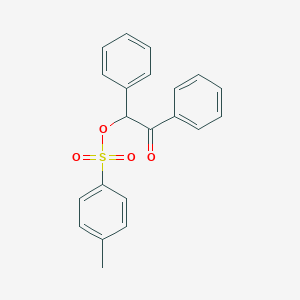

2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-oxo-1,2-diphenylethyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O4S/c1-16-12-14-19(15-13-16)26(23,24)25-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17/h2-15,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDWUFCUUXXYTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471218 | |

| Record name | 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1678-43-9 | |

| Record name | Benzoin tosylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1678-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone

Abstract

This technical guide provides a comprehensive overview of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone, a versatile α-tosyloxy ketone intermediate in organic synthesis. The document delves into its chemical and physical properties, provides a detailed, field-proven synthesis protocol, and explores its reactivity profile with various nucleophiles. Furthermore, this guide highlights its emerging applications, particularly in the realm of photoredox catalysis, and outlines essential safety and handling procedures. This paper is intended for researchers, scientists, and professionals in drug development and synthetic chemistry who are interested in leveraging the unique chemical attributes of this compound.

Introduction

This compound, also known as O-Tosylbenzoin, is a significant organic compound characterized by the presence of a tosylate group at the α-position to a ketone. This structural feature renders the α-carbon highly electrophilic and susceptible to nucleophilic attack, making it a valuable precursor for the synthesis of a wide array of functionalized molecules. The tosylate group, being an excellent leaving group, facilitates a variety of substitution and elimination reactions, opening avenues for the construction of complex molecular architectures. This guide aims to be a definitive resource on the chemical properties, synthesis, and reactivity of this important synthetic building block.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in a laboratory setting. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₂₁H₁₈O₄S | [1] |

| Molecular Weight | 366.43 g/mol | [1][2] |

| CAS Number | 1678-43-9 | [1][2][3][4][5] |

| Melting Point | 109 °C | [3] |

| Boiling Point | 546.8±45.0 °C (Predicted) | [3] |

| Density | 1.258±0.06 g/cm³ (Predicted) | [3] |

| Appearance | White crystalline solid | [6] |

| Synonyms | O-Tosylbenzoin, Benzoin 4-toluenesulfonate, 2-Oxo-1,2-diphenylethyl tosylate | [3] |

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the tosylation of benzoin. This reaction proceeds via the nucleophilic attack of the hydroxyl group of benzoin on the sulfur atom of p-toluenesulfonyl chloride.

Reaction Scheme

Caption: Synthesis of the target compound from benzoin.

Detailed Experimental Protocol

This protocol is adapted from a verified synthetic procedure[6].

Materials:

-

Benzoin (424.5 g, 2.0 moles)

-

p-Toluenesulfonyl chloride (400.4 g, 2.1 moles)

-

Methyl ethyl ketone (650 ml)

-

30% aqueous sodium hydroxide solution (293.3 g, 2.2 moles of NaOH)

-

Deionized water

-

Ice

Procedure:

-

To a 2.5-liter sulfonating flask, add 650 ml of methyl ethyl ketone and, with stirring, add 424.5 g (2.0 moles) of benzoin to create a beige suspension.

-

Stir the suspension for 5 minutes, then add 400.4 g (2.1 moles) of pulverized p-toluenesulfonyl chloride. A slight drop in temperature to around 5 °C may be observed.

-

After stirring for an additional 5 minutes, add 50 ml of deionized water.

-

Over a period of 30 minutes, add 293.3 g of 30% aqueous sodium hydroxide solution dropwise, while maintaining the internal temperature at 10-15 °C using an ice bath for cooling.

-

Continue to stir the beige suspension efficiently at this temperature for 6 hours.

-

Cool the reaction mixture to -10 to -15 °C and stir vigorously for another hour.

-

Isolate the resulting beige crystal slurry by filtration.

-

Wash the filtered solid sequentially with 2-3 portions of 200 ml of deionized water, followed by one wash with 150 ml of ice-cold aqueous methyl ethyl ketone.

-

Dry the product under vacuum at room temperature to yield 674 g (92% of theory) of white, crystalline this compound[6].

Purity Analysis: The purity of the synthesized product can be confirmed by thin-layer chromatography and NMR spectroscopy, and should be at least 98%[6].

Spectroscopic Characterization (Predicted)

¹H NMR (CDCl₃, 500 MHz):

-

δ 7.2-8.2 (m, 14H): Aromatic protons from the two phenyl rings and the tosyl group.

-

δ 6.5-6.8 (s, 1H): Methine proton at the α-position.

-

δ 2.4 (s, 3H): Methyl protons of the tosyl group.

¹³C NMR (CDCl₃, 125 MHz):

-

δ 190-195: Carbonyl carbon.

-

δ 145-150: Quaternary carbon of the tosyl group attached to the sulfur atom.

-

δ 125-140: Aromatic carbons.

-

δ 80-85: Methine carbon bearing the tosylate group.

-

δ 21.7: Methyl carbon of the tosyl group.

Reactivity Profile

The core of this compound's utility lies in its reactivity, which is dominated by the excellent leaving group ability of the tosylate anion. This facilitates nucleophilic substitution at the α-carbon.

Caption: General nucleophilic substitution pathway.

Reaction with Nitrogen Nucleophiles

Amines readily displace the tosylate group to form α-amino ketones, which are valuable precursors for various nitrogen-containing heterocyclic compounds. The reaction typically proceeds under mild conditions.

Reaction with Oxygen Nucleophiles

Alkoxides and hydroxides can react to yield α-alkoxy and α-hydroxy ketones, respectively. The latter would represent the reverse of the tosylation of benzoin.

Reaction with Sulfur Nucleophiles

Thiolates are effective nucleophiles for the displacement of the tosylate, leading to the formation of α-thio ketones. These compounds are useful in further synthetic transformations.

Applications in Organic Synthesis

This compound is not just a laboratory curiosity; it has found applications in cutting-edge synthetic methodologies.

-

Photoredox Catalysis: This compound has been utilized in a red light-based dual photoredox strategy that mimics the Z-scheme of natural photosynthesis[2]. This highlights its potential in developing novel, light-driven chemical transformations.

-

Heterocycle Synthesis: As a versatile electrophile, it serves as a key building block for the synthesis of various heterocyclic systems through reactions with dinucleophiles.

-

Precursor to Other Intermediates: It can be readily converted to other reactive intermediates, such as α-halo ketones, by reaction with halide nucleophiles.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist[7].

-

Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires[7].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation, well-defined reactivity, and emerging applications make it an important tool for the modern synthetic chemist. This guide has provided a detailed overview of its key chemical properties, a reliable synthetic protocol, and an exploration of its reactivity and applications, all supported by essential safety information. It is our hope that this document will serve as a valuable resource for researchers and professionals in the field.

References

-

1H NMR (500 MHz, CDCl3) δ - The Royal Society of Chemistry. Available at: [Link]

-

2-oxo-2-phenylethyl 4-methylbenzenesulfonate - Chemical Synthesis Database. (2025-05-20). Available at: [Link]

-

This compound | C21H18O4S | CID 11728255 - PubChem. Available at: [Link]

-

Synthesis of benzoin p-toluenesulfonate - PrepChem.com. Available at: [Link]

-

Acetophenone | C6H5COCH3 | CID 7410 - PubChem - NIH. Available at: [Link]

-

Mannich Reaction of Acetophenone, Aromatic Aldehydes and Aromatic Amines Catalyzed by Tungstophosphoric Acid in Water - ResearchGate. (2025-08-07). Available at: [Link]

-

2-(p-Tolylsulfonyl)acetophenone - the NIST WebBook. Available at: [Link]

-

Chemical Properties of Acetophenone (CAS 98-86-2) - Cheméo. Available at: [Link]

-

4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide - PubChem. Available at: [Link]

-

Benzoic acid, 4-methyl-, 2-oxo-2-phenylethyl ester - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

2-Oxopropyl 4-methyl-1-benzenesulfonate - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

But-1-ene-2,4-diyl bis(4-methylbenzenesulfonate) - Optional[13C NMR] - SpectraBase. Available at: [Link]

-

The Use of Tosylhydrazone Salts as a Safe Alternative for Handling Diazo Compounds and Their Applications in Organic Synthesis | Request PDF - ResearchGate. (2025-08-06). Available at: [Link]

-

The Use of Tosylhydrazone Salts as a Safe Alternative for Handling Diazo Compounds and Their Applications in Organic Synthesis - Semantic Scholar. (2005-04-01). Available at: [Link]

-

Synthesis & Application of Chiral Hydrobenzoin | Request PDF - ResearchGate. (2025-08-07). Available at: [Link]

- CA1314890C - Procede pour la preparation de sulfonates de benzoine - Google Patents.

-

Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing). Available at: [Link]

- CN101560202B - Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate - Google Patents.

-

THIOPHENE CHEMISTRY-- XVI* ACID-CATALYZED ELIMINATION REACTIONS OF 2-t-BUTOXY-3-THIENYL CARBINOLS E. B. PEDERSEN and S. - ElectronicsAndBooks. Available at: [Link]

Sources

- 1. This compound | C21H18O4S | CID 11728255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1678-43-9 [chemicalbook.com]

- 3. This compound | 1678-43-9 [amp.chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. scbt.com [scbt.com]

- 6. prepchem.com [prepchem.com]

- 7. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 2-oxo-1,2-diphenylethyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the key physical properties of 2-oxo-1,2-diphenylethyl 4-methylbenzenesulfonate, a compound of significant interest in organic synthesis and medicinal chemistry. This document moves beyond a simple recitation of data points, offering insights into the experimental methodologies and the scientific rationale that underpin them.

Introduction

2-oxo-1,2-diphenylethyl 4-methylbenzenesulfonate, also known as benzoin tosylate, is a derivative of benzoin, an organic compound with a rich history in chemical synthesis. The introduction of the tosylate group, a well-established leaving group, renders the molecule susceptible to a variety of nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of more complex molecular architectures. An understanding of its physical properties is paramount for its effective use in laboratory and industrial settings, influencing everything from reaction conditions to purification strategies and formulation.

Molecular Structure:

Caption: Workflow for capillary melting point determination.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the crystalline 2-oxo-1,2-diphenylethyl 4-methylbenzenesulfonate is finely ground to a powder to ensure uniform heating.

-

Capillary Loading: A capillary tube, sealed at one end, is tapped into the powder to pack a small amount of the sample to a height of 2-3 mm.

-

Apparatus Setup: The loaded capillary is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

Solubility Profile: Guiding Solvent Selection

The solubility of 2-oxo-1,2-diphenylethyl 4-methylbenzenesulfonate is a critical factor for its use in reactions and for its purification. As a moderately polar molecule, its solubility is dictated by the principle of "like dissolves like."

Qualitative Solubility Data:

-

Soluble in: Dichloromethane, Acetone [1]* Limited Solubility in: Water [1] This solubility profile is consistent with the presence of both polar (ester and sulfonate) and nonpolar (phenyl and tolyl) groups in the molecule. The tosylate group itself contributes to some degree of polarity, influencing its solubility in various organic solvents.

Determining the qualitative solubility of a compound in a range of solvents is a fundamental step in its characterization.

Step-by-Step Methodology:

-

Sample Dispensing: Approximately 10 mg of the compound is placed into a series of small test tubes.

-

Solvent Addition: To each test tube, 1 mL of a different solvent (e.g., water, dichloromethane, acetone, ethanol, hexane) is added.

-

Observation: The mixture is agitated and observed for dissolution. The degree of solubility is typically categorized as soluble, partially soluble, or insoluble.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

-

Aromatic Protons: Multiple signals in the range of 7.0-8.0 ppm, corresponding to the protons on the two phenyl rings and the tolyl group. The protons on the tolyl group ortho and para to the methyl group will show distinct splitting patterns.

-

Methine Proton: A singlet for the proton at the chiral center (the carbon bearing the tosylate group and a phenyl group). Its chemical shift would likely be downfield due to the deshielding effects of the adjacent carbonyl, phenyl, and tosylate groups.

-

Methyl Protons: A singlet around 2.4 ppm, characteristic of the methyl group on the tolyl moiety.

For reference, the ¹H NMR spectrum of benzoin, the precursor to the title compound, shows a characteristic set of signals. In DMSO-d₆, the hydroxyl proton appears as a doublet at ~6.1 ppm, the methine proton as a doublet at ~6.0 ppm, and the aromatic protons as a multiplet between 7.2 and 8.0 ppm.

-

Carbonyl Carbon: A signal in the range of 190-200 ppm.

-

Aromatic Carbons: Multiple signals between 120-145 ppm.

-

Methine Carbon: A signal for the carbon attached to the tosylate group, expected to be in the 70-80 ppm range.

-

Methyl Carbon: A signal around 21 ppm for the methyl group of the tosylate.

NMR Sample Preparation Workflow:

Caption: Workflow for preparing a sample for NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Sample Transfer: The solution is transferred to a 5 mm NMR tube.

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the desired experiments (¹H, ¹³C, etc.) are performed.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule.

-

C=O Stretch: A strong absorption band around 1700-1720 cm⁻¹, characteristic of the ketone carbonyl group.

-

S=O Stretch: Strong absorption bands in the regions of 1350-1400 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric), indicative of the sulfonate group.

-

C-O Stretch: An absorption band for the ester C-O linkage.

-

Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

The IR spectrum of benzoin shows a broad absorption for the O-H stretch around 3400 cm⁻¹ and a sharp, strong absorption for the C=O stretch around 1680 cm⁻¹.

ATR-FT-IR is a common and convenient method for obtaining IR spectra of solid samples.

Step-by-Step Methodology:

-

Sample Placement: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.

-

Data Collection: The IR spectrum is recorded.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): A peak at m/z = 366, corresponding to the molecular weight of the compound.

-

Fragment Ions: Characteristic fragment ions would be expected from the cleavage of the molecule. For example, a peak corresponding to the benzoyl cation (C₆H₅CO⁺, m/z = 105) and a peak related to the tosylate fragment.

The mass spectrum of benzoin shows a molecular ion peak at m/z = 212. A prominent fragment ion is observed at m/z = 105, corresponding to the benzoyl cation.

Mass Spectrometry Analysis Workflow:

Sources

An In-Depth Technical Guide to 2-oxo-1,2-diphenylethyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-oxo-1,2-diphenylethyl 4-methylbenzenesulfonate, a versatile organic compound with significant potential in synthetic chemistry and chemical biology. This document elucidates its chemical identity, synthesis, physicochemical properties, and explores its applications, particularly in the realms of photoredox catalysis and as a potential tool in proteomics. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.

Chemical Identity and Nomenclature

The compound commonly known as 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone is more systematically named according to IUPAC nomenclature.

Systematic IUPAC Name: 2-oxo-1,2-diphenylethyl 4-methylbenzenesulfonate[1]

Common Synonyms: O-Tosylbenzoin, this compound, 2-Phenyl-2-tosyloxyacetophenone

CAS Number: 1678-43-9

Molecular Formula: C₂₁H₁₈O₄S

Molecular Weight: 366.43 g/mol

Chemical Structure:

Sources

An In-depth Technical Guide to Benzoin Tosylate (CAS 1678-43-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Benzoin Tosylate (CAS 1678-43-9), a versatile organic compound. Moving beyond a simple data sheet, this document delves into the synthesis, mechanistic principles, practical applications, and analytical characterization of this photoinitiator, offering field-proven insights for its effective utilization in research and development.

Core Chemical Identity and Properties

Benzoin Tosylate, systematically named 2-Oxo-1,2-diphenylethyl 4-methylbenzenesulfonate, is an ester of benzoin with p-toluenesulfonic acid. The introduction of the tosylate group significantly enhances the reactivity of the benzoin moiety, making it an excellent leaving group and rendering the molecule susceptible to photochemical cleavage.

Table 1: Physicochemical Properties of Benzoin Tosylate

| Property | Value | Source(s) |

| CAS Number | 1678-43-9 | |

| Molecular Formula | C₂₁H₁₈O₄S | |

| Molecular Weight | 366.43 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 105.5-106 °C | |

| Solubility | Soluble in organic solvents like dichloromethane and acetone; limited solubility in water. | |

| Synonyms | Desyl tosylate, 2-Phenyl-2-tosyloxyacetophenone, α-(Tosyloxy)deoxybenzoin |

Synthesis of Benzoin Tosylate: A Step-by-Step Protocol

The synthesis of Benzoin Tosylate is typically achieved through the tosylation of its precursor, benzoin. This reaction involves the formation of a sulfonate ester by reacting the hydroxyl group of benzoin with p-toluenesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.

Synthesis of the Precursor: Benzoin Condensation

First, the benzoin starting material is synthesized via the benzoin condensation of benzaldehyde.

Experimental Protocol: Synthesis of Benzoin [1]

-

In a 3-L round-bottomed flask equipped with a reflux condenser, place 625 mL of 95% ethanol, 500 mL of water, 500 g (476 mL) of pure benzaldehyde, and 50 g of sodium cyanide (96–98%).

-

Heat the mixture to boiling and maintain reflux for 30 minutes. Crystals of benzoin should start to separate from the hot solution.

-

After the reflux period, cool the solution and filter the crystals with suction.

-

Wash the crude product with a small amount of water and allow it to dry. This typically yields 450–460 g (90–92%) of crude benzoin.

-

For purification, recrystallize the crude benzoin from 95% ethanol (approximately 700 mL of boiling ethanol per 90 g of crude product).

-

Cool the solution to obtain white, pure benzoin crystals.

Tosylation of Benzoin

The purified benzoin is then converted to Benzoin Tosylate.

Experimental Protocol: Synthesis of Benzoin Tosylate

This protocol is based on the general method for the tosylation of alcohols.

-

Dissolve benzoin (1 equivalent) in a suitable solvent such as pyridine or a mixture of dichloromethane and triethylamine (1.1-1.5 equivalents) in a round-bottomed flask. Cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.0-1.2 equivalents) portion-wise to the stirred solution, ensuring the temperature is maintained at 0 °C.

-

Stir the reaction mixture at 0 °C for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water or a dilute acid solution.

-

Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purify the crude Benzoin Tosylate by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to yield the final product.

Mechanism of Action as a Photoinitiator

Benzoin Tosylate functions as a Type I photoinitiator. Upon exposure to ultraviolet (UV) light, it undergoes a unimolecular bond cleavage to generate free radicals, which then initiate polymerization.

The key mechanistic step is the homolytic cleavage of the carbon-carbon bond alpha to the carbonyl group (α-cleavage or Norrish Type I reaction). This process is highly efficient due to the formation of two stabilized radicals: a benzoyl radical and a tosyl-oxy-stabilized benzyl radical.

Figure 1: Photochemical cleavage of Benzoin Tosylate.

Applications in Organic Synthesis

The primary application of Benzoin Tosylate is as a photoinitiator for free-radical polymerization of various vinyl monomers. Its efficiency stems from its high quantum yield for radical formation.

Photoinitiated Polymerization

Experimental Protocol: Photoinitiated Polymerization of Methyl Methacrylate (MMA)

This is a representative protocol; specific conditions may need optimization.

-

Prepare a solution of the monomer, methyl methacrylate (MMA), containing the desired concentration of Benzoin Tosylate as the photoinitiator (typically 0.1-1% by weight).

-

If necessary, add a suitable solvent to control viscosity.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

-

Expose the solution to a UV light source (e.g., a medium-pressure mercury lamp) with an appropriate wavelength for a predetermined time. The reaction progress can be monitored by techniques such as gravimetry or spectroscopy.

-

After the desired conversion is reached, terminate the polymerization by removing the light source.

-

Precipitate the resulting poly(methyl methacrylate) (PMMA) in a non-solvent like methanol, filter, and dry the polymer.

-

Characterize the polymer for properties such as molecular weight (by gel permeation chromatography) and conversion (by gravimetry or NMR).

Analytical Characterization

The identity and purity of Benzoin Tosylate and its precursor, benzoin, are confirmed using standard analytical techniques.

Table 2: Analytical Data

| Technique | Precursor: Benzoin | Product: Benzoin Tosylate |

| ¹H NMR | Characteristic peaks for the aromatic protons, the methine proton, and the hydroxyl proton. | Disappearance of the hydroxyl proton signal and the appearance of a singlet for the methyl group of the tosyl group around 2.4 ppm. The methine proton signal will shift downfield due to the electron-withdrawing nature of the tosylate group. Aromatic signals will be more complex due to the presence of both benzoin and tosyl aromatic rings. |

| ¹³C NMR | Signals for the carbonyl carbon, the carbon bearing the hydroxyl group, and the aromatic carbons. | The carbon attached to the oxygen will show a significant downfield shift. New signals will appear for the carbons of the tosyl group. |

| FTIR (cm⁻¹) | A strong absorption for the C=O stretch (around 1680 cm⁻¹), a broad O-H stretch (around 3400 cm⁻¹), and aromatic C-H stretches. | The O-H stretch will be absent. Characteristic strong absorptions for the sulfonyl group (S=O) will appear around 1350 and 1175 cm⁻¹. The C=O stretch will remain. |

| HPLC | A single peak under appropriate reversed-phase conditions. | A single peak with a different retention time than benzoin, reflecting its increased hydrophobicity. |

Safety and Handling

Benzoin Tosylate should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn.[2] It may cause skin and eye irritation.[2] Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

Biological Activity

While benzoin itself and benzoin resin have been investigated for various biological activities, including antimicrobial and anti-inflammatory properties, there is currently limited specific information available in the scientific literature regarding the biological activity or cytotoxicity of Benzoin Tosylate. As a reactive sulfonate ester, it would be prudent to handle it as a potentially alkylating agent and minimize exposure.

Conclusion

Benzoin Tosylate (CAS 1678-43-9) is a valuable and efficient Type I photoinitiator for radical polymerization. Its synthesis from readily available starting materials and its predictable photochemical behavior make it a useful tool for researchers in polymer chemistry and materials science. A thorough understanding of its synthesis, mechanism, and handling is crucial for its effective and safe application in the laboratory.

References

-

Organic Syntheses Procedure: benzoin. [Link]

Sources

An In-Depth Technical Guide to 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone, a versatile building block in organic synthesis with emerging applications in advanced chemical methodologies. This document will delve into its chemical properties, synthesis, characterization, and key applications, offering field-proven insights and detailed protocols to support researchers and professionals in drug development and chemical sciences.

Core Molecular Attributes and Physicochemical Properties

This compound, also known as O-tosylbenzoin or benzoin p-toluenesulfonate, is a sulfonate ester derivative of benzoin. The introduction of the p-toluenesulfonyl (tosyl) group transforms the hydroxyl group of benzoin into an excellent leaving group, significantly enhancing its reactivity in nucleophilic substitution and elimination reactions.

Key Identifiers and Properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₁₈O₄S | [1][2] |

| Molecular Weight | 366.43 g/mol | [1][2] |

| CAS Number | 1678-43-9 | [1][2] |

| Appearance | White to light yellow powder or crystals | [3] |

| Melting Point | 109 °C | |

| Boiling Point | 546.8 ± 45.0 °C (Predicted) | |

| Purity | Typically ≥97% (HPLC) | [1] |

Synthesis of this compound: A Detailed Protocol and Mechanistic Insight

The synthesis of this compound is most commonly achieved through the tosylation of benzoin. This reaction involves the treatment of benzoin with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Experimental Protocol:

A robust and scalable protocol for the synthesis is as follows:

-

Reaction Setup: In a suitable reaction vessel, dissolve benzoin in a solvent such as methyl ethyl ketone.

-

Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride to the solution.

-

Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of a base, such as sodium hydroxide or pyridine, while maintaining a low temperature.

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, the product is isolated by filtration. The collected solid is washed with water and a cold solvent to remove impurities.

-

Purification: The crude product can be further purified by recrystallization to yield high-purity this compound.

Causality Behind Experimental Choices:

-

Solvent Selection: Methyl ethyl ketone is a suitable solvent as it can dissolve both the nonpolar benzoin and the more polar tosyl chloride, facilitating their interaction.

-

Role of the Base: The base (e.g., sodium hydroxide or pyridine) is crucial for the reaction. It serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the alcohol (benzoin) and the sulfonyl chloride (TsCl).[4] This prevents the protonation of the alcohol and other side reactions, driving the equilibrium towards the formation of the tosylate.

-

Temperature Control: The reaction is typically carried out at a low temperature to control the rate of reaction and minimize the formation of byproducts.

Reaction Mechanism:

The tosylation of an alcohol, such as benzoin, proceeds via a nucleophilic attack of the alcoholic oxygen on the electrophilic sulfur atom of p-toluenesulfonyl chloride. The reaction mechanism is as follows:

Caption: Mechanism of Benzoin Tosylation.

The key feature of this reaction is that the stereochemistry at the carbon atom bearing the hydroxyl group is retained because the C-O bond is not broken during the process.[5]

Spectroscopic Characterization

Accurate characterization of this compound is essential for its use in synthesis. The following are expected spectroscopic data based on its structure and data from closely related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings and the tolyl group, a singlet for the methyl protons of the tosyl group, and a singlet for the methine proton.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon, the carbon bearing the tosyl group, and the various aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the carbonyl group (C=O), the sulfonyl group (S=O), and the aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Applications in Organic Synthesis and Drug Development

The primary utility of this compound lies in its ability to serve as a precursor to various other molecules due to the excellent leaving group ability of the tosylate.

Role in Advanced Photoredox Catalysis

A significant and highly innovative application of this compound is in a red light-based dual photoredox strategy that mimics the "Z-scheme" of natural photosynthesis.[5][6][7][8][9] In this system, the combined energy of two red photons is used to drive chemical reactions that would typically require higher-energy blue or UV light.[5][6][7][8][9]

The process involves two different photocatalysts that absorb red light independently. The combined excitation energy is then used to effect chemical transformations, such as dehalogenation and detosylation reactions.[8] this compound serves as a substrate in these detosylation reactions, demonstrating the cleavage of a strong carbon-sulfur bond under mild, visible-light conditions.[8]

Caption: Conceptual workflow of the Z-scheme photoredox catalysis for detosylation.

This methodology is advantageous as red light is less damaging to sensitive molecules and has greater penetration depth in reaction mixtures compared to higher-energy light sources.[8]

Intermediate in the Synthesis of Bioactive Molecules

Acetophenone derivatives are valuable scaffolds in medicinal chemistry for the development of new therapeutic agents.[10] While specific examples of drugs synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in various bioactive compounds. Its ability to undergo nucleophilic substitution allows for the introduction of diverse functional groups, making it a valuable intermediate in the synthesis of natural product analogs and other complex molecules. The acetophenone core is a key component in molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its well-defined chemical properties and the reactivity endowed by the tosylate leaving group make it a versatile tool for synthetic chemists. The emergence of its application in cutting-edge fields such as red-light photoredox catalysis highlights its potential for enabling novel and more sustainable chemical transformations. For researchers and professionals in drug discovery and development, this compound represents a key building block for the construction of complex molecular architectures with potential biological activity.

References

-

Glaser, F., & Wenger, O. S. (2022). Red Light–Based Dual Photoredox Strategy Resembling the Z-Scheme of Natural Photosynthesis. JACS Au, 2(7), 1656-1667. [Link]

-

Glaser, F., & Wenger, O. S. (2022). Red Light–Based Dual Photoredox Strategy Resembling the Z-Scheme of Natural Photosynthesis. JACS Au. [Link]

-

Glaser, F., & Wenger, O. S. (2022). Red Light-Based Dual Photoredox Strategy Resembling the Z-Scheme of Natural Photosynthesis. ResearchGate. [Link]

-

Glaser, F., & Wenger, O. S. (2022). Red Light-Based Dual Photoredox Strategy Resembling the Z-Scheme of Natural Photosynthesis. Semantic Scholar. [Link]

- Libretexts. (2021, August 15). Making Alcohols into Good Leaving Groups. Chemistry LibreTexts.

-

SpectraBase. (n.d.). 2'-(p-Tolylsulfonyl)acetophenone. Retrieved from [Link]

- D'hooghe, M., & De Kimpe, N. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6685.

- Tundis, R., Loizzo, M. R., & Menichini, F. (2021). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Plants, 10(11), 2269.

-

Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]

-

NIST. (n.d.). Acetophenone. NIST Chemistry WebBook. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Retrieved from [Link]

-

Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from [Link]

-

Scite. (n.d.). Red Light-Based Dual Photoredox Strategy Resembling the Z-Scheme of Natural Photosynthesis. Retrieved from [Link]

-

Starshine Chemical. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. scribd.com [scribd.com]

- 4. scite.ai [scite.ai]

- 5. Red Light-Based Dual Photoredox Strategy Resembling the Z-Scheme of Natural Photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Red Light-Based Dual Photoredox Strategy Resembling the Z-Scheme of Natural Photosynthesis | Semantic Scholar [semanticscholar.org]

- 9. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs [mdpi.com]

1H NMR spectrum of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone.

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a compound also known as O-(p-Toluenesulfonyl)benzoin.[1] As a key intermediate in organic synthesis, particularly in reactions involving the introduction of an α-tosyloxy group to ketones, unambiguous structural verification is paramount.[2] This document offers a detailed theoretical prediction, interpretation of spectral features, a validated experimental protocol for data acquisition, and expert insights into the causal factors governing the observed chemical shifts and coupling patterns. It is intended for researchers and professionals in chemical synthesis and drug development who rely on precise spectroscopic characterization.

Introduction: The Compound and the Method

Molecular Profile: this compound

This compound (CAS No. 1678-43-9) is a derivative of benzoin in which the hydroxyl group has been converted to a p-toluenesulfonate (tosylate) ester.[1][3] This modification transforms the formerly nucleophilic hydroxyl group into an excellent leaving group, making the α-carbon a potent electrophilic site.[2] The molecular structure, with its distinct aromatic systems and key functional groups, gives rise to a characteristic ¹H NMR spectrum that serves as a definitive fingerprint for its identity and purity.

The structure incorporates three primary domains, each with unique electronic environments that directly influence the resulting NMR spectrum:

-

The benzoyl group (C₆H₅CO-).

-

The α-phenyl group (-CH(C₆H₅)-).

-

The p-toluenesulfonyloxy (tosyl) group (p-CH₃C₆H₄SO₃-).

The Imperative of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is an indispensable tool for organic chemists, providing high-resolution information about the electronic environment of every proton in a molecule.[4] For a molecule like this compound, ¹H NMR allows us to:

-

Confirm the presence of all constituent parts of the molecule.

-

Verify the connectivity by analyzing spin-spin coupling patterns.

-

Assess sample purity by detecting signals from residual solvents or starting materials.

The interpretation of the spectrum relies on fundamental principles, including chemical shift, which is governed by the local magnetic field around a nucleus, and spin-spin coupling, which arises from the interaction of neighboring nuclear spins.[4][5]

Theoretical Spectral Deconstruction and Analysis

A predictive analysis of the ¹H NMR spectrum is the first step in confident structural assignment. The following sections break down the expected signals based on the compound's architecture.

Molecular Structure and Proton Environments

The diagram below illustrates the distinct proton environments within the molecule, which are labeled for the subsequent discussion.

Caption: Labeled structure of this compound.

Predicted Spectral Data

The following table summarizes the anticipated ¹H NMR signals for the target molecule, assuming a standard deuterated chloroform (CDCl₃) solvent.

| Proton Label | Description | Integration | Predicted δ (ppm) | Multiplicity | Justification |

| H-tosyl-CH₃ | Tosyl Methyl Protons | 3H | ~2.4 | Singlet (s) | Characteristic shift for a tolyl methyl group. No adjacent protons for coupling.[6] |

| Hα | Methine Proton | 1H | ~6.4 | Singlet (s) | Highly deshielded by three adjacent electron-withdrawing groups: carbonyl, phenyl, and tosyloxy. No adjacent protons for coupling. |

| Hα-phenyl | α-Phenyl Protons | 5H | 7.2 – 7.4 | Multiplet (m) | Standard aromatic region for a monosubstituted benzene ring.[7] |

| Hm' | Tosyl Phenyl Protons (meta to SO₃) | 2H | 7.3 – 7.4 | Doublet (d) | Protons ortho to the methyl group. Coupled to Ho' protons. |

| Ho' | Tosyl Phenyl Protons (ortho to SO₃) | 2H | ~7.8 | Doublet (d) | Deshielded by the adjacent electron-withdrawing sulfonyl group. Coupled to Hm' protons.[8] |

| Hm, Hp | Benzoyl Phenyl Protons (meta & para) | 3H | 7.4 – 7.6 | Multiplet (m) | Less affected by the carbonyl group's anisotropy compared to ortho protons.[9] |

| Ho | Benzoyl Phenyl Protons (ortho) | 2H | 7.9 – 8.1 | Multiplet (m) | Strongly deshielded by the magnetic anisotropy of the adjacent carbonyl group.[9][10] |

In-Depth Signal Analysis

-

The Tosyl Methyl Singlet (H-tosyl-CH₃): The appearance of a sharp singlet integrating to 3H around 2.4 ppm is a hallmark of the p-toluenesulfonyl group. Its chemical shift is highly conserved across different tosylated molecules and serves as a primary diagnostic peak.[6]

-

The Methine Singlet (Hα): This is arguably the most characteristic signal for this specific molecule. Its position is dictated by the cumulative deshielding effects of three powerful substituents on the same carbon:

-

Carbonyl Group (C=O): Exerts a strong inductive and anisotropic deshielding effect.[11]

-

Tosyloxy Group (-OTs): The electronegative oxygen and the powerfully electron-withdrawing sulfonyl group dramatically lower the electron density around Hα.

-

α-Phenyl Group (-C₆H₅): Contributes further deshielding through its own magnetic anisotropy. The confluence of these effects shifts the Hα signal significantly downfield to an estimated 6.4 ppm. As there are no protons on adjacent carbons, the signal is a sharp singlet.

-

-

The Aromatic Region (7.2 – 8.1 ppm): This complex region contains signals from 14 protons across three different phenyl rings.

-

Tosyl Ring (Hm', Ho'): The para-substitution of the tosyl group creates a classic AA'BB' system, which often resolves into two distinct doublets. The protons ortho to the electron-withdrawing sulfonyl group (Ho') are shifted further downfield (~7.8 ppm) than those ortho to the electron-donating methyl group (Hm', ~7.3-7.4 ppm).[8]

-

α-Phenyl Ring: The five protons of the phenyl group attached to the α-carbon are expected to resonate as a complex multiplet in the more shielded part of the aromatic region (~7.2-7.4 ppm), typical for a standard phenyl group.[7]

-

Benzoyl Ring (Ho, Hm, Hp): The protons of the benzoyl ring are differentiated by their proximity to the carbonyl group. The two ortho protons (Ho) are the most deshielded (~7.9-8.1 ppm) due to the strong anisotropic effect of the C=O bond.[9][10] The meta (Hm) and para (Hp) protons appear further upfield as a multiplet.

-

Validated Experimental Protocol

Achieving a high-quality, interpretable spectrum requires a robust and validated methodology. The following protocol is recommended for the acquisition of the ¹H NMR spectrum of this compound.

Workflow for NMR Analysis

Caption: Standard workflow for ¹H NMR sample preparation and data analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice as it is a relatively non-polar solvent that readily dissolves the compound and has a minimal residual solvent peak at 7.26 ppm.

-

Add a small amount of tetramethylsilane (TMS) to serve as the internal reference, setting the 0 ppm mark.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumental Setup & Data Acquisition:

-

The experiment should be performed on a high-field NMR spectrometer (≥400 MHz) to ensure adequate resolution of the complex aromatic region.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-defined peaks.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees to ensure a good signal-to-noise ratio without saturating the signals.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Calibrate the spectrum by setting the TMS peak to exactly 0 ppm.

-

Integrate all signals and normalize the values relative to a well-resolved peak, such as the 1H methine singlet or the 3H methyl singlet.

-

Conclusion

The ¹H NMR spectrum of this compound is rich with information and highly characteristic. The key diagnostic features are the downfield methine singlet around 6.4 ppm and the tolyl methyl singlet at approximately 2.4 ppm. The complex but predictable pattern in the aromatic region provides further confirmation of the three distinct phenyl environments. By following the detailed analytical approach and experimental protocol outlined in this guide, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research.

References

- The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

- The Royal Society of Chemistry. (n.d.). Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones.

- ACS Publications. (2012). Catalytic Enantioselective α-Tosyloxylation of Ketones Using Iodoaryloxazoline Catalysts: Insights on the Stereoinduction Process. The Journal of Organic Chemistry.

- ChemicalBook. (n.d.). 2-(P-TOLUENESULFONYL)ACETOPHENONE(31378-03-7) 1H NMR spectrum.

- SciSpace. (2011). Treatment of alcohols with tosyl chloride does not always lead to the formation of tosylates.

- ChemicalBook. (n.d.). (E)-2-hydroxy-1,2-diphenylethan-1-one oxime(574-13-0) 1H NMR spectrum.

- StudyRaid. (n.d.). NMR Spectrum Interpretation for Acetophenone.

- ChemicalBook. (2023). This compound.

- (n.d.). Chemical shifts.

- ChemicalBook. (n.d.). This compound.

- Modgraph. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones.

- Oregon State University. (n.d.). 1H Chemical Shift.

- ResearchGate. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.

- SciSpace. (n.d.). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect.

- ChemicalBook. (n.d.). 1,2-Diphenylethane(103-29-7) 1H NMR spectrum.

Sources

- 1. scbt.com [scbt.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | 1678-43-9 [chemicalbook.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. scispace.com [scispace.com]

- 7. 1,2-Diphenylethane(103-29-7) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. app.studyraid.com [app.studyraid.com]

- 10. modgraph.co.uk [modgraph.co.uk]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide to the ¹³C NMR Characterization of α-Tosyloxy Ketones

Abstract

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of α-tosyloxy ketones. These compounds are pivotal intermediates in organic synthesis, and a thorough understanding of their spectral features is critical for researchers, scientists, and professionals in drug development. This document delves into the theoretical underpinnings of ¹³C NMR as applied to this specific class of molecules, presents a detailed analysis of their characteristic chemical shifts, explores the electronic influence of the tosyloxy moiety, and provides a field-proven experimental protocol for acquiring high-quality spectra. The guide is structured to offer both foundational knowledge and practical insights, ensuring a self-validating approach to the characterization of α-tosyloxy ketones.

Introduction: The Significance of α-Tosyloxy Ketones and the Role of ¹³C NMR

Alpha-tosyloxy ketones are a class of organic compounds featuring a tosylate group (a good leaving group) attached to the carbon atom alpha to a carbonyl group. This structural arrangement makes them highly valuable and versatile intermediates in a wide array of organic transformations, including nucleophilic substitutions and the synthesis of various heterocyclic compounds.[1] Given their importance, unambiguous structural confirmation is paramount, and ¹³C NMR spectroscopy stands out as a primary analytical tool for this purpose.

¹³C NMR spectroscopy provides direct insight into the carbon skeleton of a molecule.[2] Each unique carbon atom in a molecule produces a distinct signal in the spectrum, and the chemical shift of that signal is exquisitely sensitive to the local electronic environment. For α-tosyloxy ketones, ¹³C NMR is instrumental in confirming the successful installation of the tosyloxy group and in verifying the integrity of the overall molecular framework.

Principles of ¹³C NMR Spectroscopy in the Context of α-Tosyloxy Ketones

¹³C NMR spectroscopy relies on the magnetic properties of the ¹³C isotope, which has a nuclear spin of ½. While the natural abundance of ¹³C is only about 1.1%, modern NMR spectrometers with signal averaging capabilities can readily acquire high-quality spectra. In a typical proton-decoupled ¹³C NMR experiment, each non-equivalent carbon atom gives a single sharp peak, simplifying spectral interpretation.

The chemical shift (δ), reported in parts per million (ppm), is the most critical piece of information derived from a ¹³C NMR spectrum. It is influenced by several factors, including:

-

Hybridization: sp² hybridized carbons (like carbonyls and aromatic carbons) resonate at a lower field (higher ppm values) than sp³ hybridized carbons.

-

Inductive Effects: Electronegative atoms or groups withdraw electron density from adjacent carbons, causing them to be "deshielded" and to resonate at a lower field.

-

Resonance Effects: Electron delocalization through resonance can either shield or deshield carbons, depending on the nature of the substituents.

-

Steric Effects: Crowded steric environments can also influence chemical shifts.

For α-tosyloxy ketones, the interplay of the electron-withdrawing carbonyl group and the electronegative tosyloxy group creates a unique and predictable set of chemical shifts that are key to their identification.

Spectral Analysis and Interpretation: Decoding the ¹³C NMR Spectrum of α-Tosyloxy Ketones

A thorough analysis of the ¹³C NMR spectrum of an α-tosyloxy ketone involves the identification and assignment of all carbon signals. The molecule can be dissected into three key regions for analysis: the carbonyl group, the α-carbon bearing the tosyloxy group, and the tosyl group itself, along with the remaining carbons of the ketone backbone.

Characteristic Chemical Shifts

The following table summarizes the typical ¹³C NMR chemical shift ranges for the key functional groups present in α-tosyloxy ketones. These values are compiled from foundational NMR principles and available spectral data.

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

| Carbonyl Carbon (C=O) | 190 - 210 | The exact shift is influenced by conjugation and the nature of the substituents on the ketone. Conjugation with an aromatic ring or a double bond will shift the signal upfield (to a lower ppm value).[3][4] |

| α-Carbon (CH-OTs) | 70 - 85 | This carbon is significantly deshielded due to the strong electron-withdrawing effect of the adjacent oxygen atom of the tosyloxy group. |

| Tosyl Group - Aromatic C-S | 140 - 150 | The quaternary carbon of the tosyl group directly attached to the sulfur atom. |

| Tosyl Group - Aromatic C-H | 125 - 135 | The protonated aromatic carbons of the tosyl group. |

| Tosyl Group - Aromatic C-CH₃ | 130 - 145 | The quaternary aromatic carbon of the tosyl group bearing the methyl substituent. |

| Tosyl Group - Methyl (CH₃) | 20 - 25 | The methyl group of the tosyl moiety. |

The Inductive Effect of the Tosyloxy Group

The tosyloxy group (-OTs) is a potent electron-withdrawing group due to the electronegativity of the oxygen atoms and the sulfonyl moiety. This has a profound impact on the chemical shifts of the adjacent carbon atoms.

-

Deshielding of the α-Carbon: The most significant effect is the strong deshielding of the α-carbon. In a typical ketone, an α-carbon (CH₂) might appear in the 30-50 ppm range. The introduction of the tosyloxy group shifts this signal downfield to the 70-85 ppm region. This substantial downfield shift is a hallmark of α-tosyloxylation and serves as a primary diagnostic indicator.

-

Influence on the Carbonyl Carbon: The electron-withdrawing nature of the tosyloxy group can also influence the chemical shift of the carbonyl carbon. Generally, electron-withdrawing groups at the α-position cause a slight upfield shift (to a lower ppm value) of the carbonyl resonance compared to the parent ketone. This is due to a decrease in the polarization of the C=O bond. For instance, the carbonyl carbon of acetophenone resonates at approximately 198.1 ppm, while in α-tosyloxy acetophenone, it would be expected to be slightly upfield.

Case Study: ¹³C NMR of 1-Tosyloxy-4-phenyl-2-butanone

A literature report on the photoreactions of α-sulfonyloxyketones provides the ¹³C NMR data for 1-tosyloxy-4-phenyl-2-butanone.[5] Analysis of this data provides a practical example of the chemical shifts in an α-tosyloxy ketone.

-

Structure:

-

Reported ¹³C NMR data (converted from graphical representation):

-

Carbonyl (C=O): ~205 ppm

-

α-Carbon (CH₂-OTs): ~75 ppm

-

Other aliphatic carbons: ~45 ppm and ~30 ppm

-

Tosyl group carbons: Aromatic signals in the 125-145 ppm range and a methyl signal around 21 ppm.

-

Phenyl group carbons: Aromatic signals in the 125-140 ppm range.

-

This example aligns with the expected chemical shift ranges and clearly demonstrates the significant downfield shift of the α-carbon due to the tosyloxy group.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

Adherence to a robust experimental protocol is crucial for obtaining high-quality, reproducible ¹³C NMR data. The following is a field-proven, step-by-step methodology for the characterization of α-tosyloxy ketones.

Sample Preparation

-

Sample Quantity: Weigh approximately 10-50 mg of the purified α-tosyloxy ketone.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other common solvents include deuterated dimethyl sulfoxide (DMSO-d₆) and deuterated acetone (acetone-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR software can often reference the spectrum to the residual solvent peak, making the addition of TMS optional.

NMR Spectrometer Setup and Data Acquisition

The following parameters are a general guideline for a 400 MHz or 500 MHz NMR spectrometer.

-

Insert Sample and Lock: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.

-

Tuning and Matching: Tune and match the ¹³C probe to the correct frequency.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

Acquisition Parameters:

-

Pulse Program: Use a standard ¹³C pulse program with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width (SW): Set a spectral width that encompasses all expected signals, typically from 0 to 220 ppm.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is a common starting point.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a much longer delay (5-7 times the longest T₁ relaxation time) is necessary.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.

Visualization of Key Concepts

Visual aids are essential for understanding the structural features and analytical workflow for α-tosyloxy ketones.

Molecular Structure and Key ¹³C NMR Regions

The following diagram illustrates the general structure of an α-tosyloxy ketone and highlights the key carbon atoms and their expected ¹³C NMR chemical shift regions.

Caption: Molecular structure of an α-tosyloxy ketone and its characteristic ¹³C NMR regions.

Workflow for ¹³C NMR Characterization

The following diagram outlines the systematic workflow for the ¹³C NMR characterization of a synthesized α-tosyloxy ketone.

Caption: Workflow for the ¹³C NMR characterization of α-tosyloxy ketones.

Conclusion: A Self-Validating System for Structural Integrity

The ¹³C NMR characterization of α-tosyloxy ketones is a robust and reliable method for confirming their molecular structure. The predictable and distinct chemical shifts of the carbonyl carbon and, most notably, the α-carbon provide a powerful diagnostic tool. The significant downfield shift of the α-carbon upon tosyloxylation serves as a definitive indicator of a successful reaction. By following the detailed experimental protocol and understanding the principles of spectral interpretation outlined in this guide, researchers can confidently and accurately characterize these important synthetic intermediates. This systematic approach, grounded in the fundamental principles of NMR spectroscopy and supported by empirical data, establishes a self-validating system for ensuring the structural integrity of α-tosyloxy ketones in research and development settings.

References

- 1. PhI-Catalyzed α-Tosyloxylation of Ketones with m-Chloroperbenzoic Acid and p-Toluenesulfonic Acid [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

Navigating the Lability of 2-Phenyl-2-tosyloxyacetophenone: A Technical Guide to Stability and Storage

Introduction: The Duality of Reactivity and Stability

2-Phenyl-2-tosyloxyacetophenone, also known as O-tosylbenzoin, is a versatile synthetic intermediate characterized by the presence of an α-tosyloxy ketone moiety. This functional group imparts a dual nature to the molecule: it is a relatively stable, often crystalline solid, yet it possesses a highly reactive center, making it a valuable precursor in various organic transformations.[1][2] The tosylate group, being an excellent leaving group, facilitates nucleophilic substitution and elimination reactions, enabling the construction of complex molecular architectures, including heterocyclic systems.[2][3]

However, this inherent reactivity presents significant challenges regarding the compound's stability and long-term storage. For researchers, scientists, and drug development professionals, a thorough understanding of its degradation pathways and optimal storage conditions is paramount to ensure the integrity of experimental results and the quality of synthesized materials. This guide provides an in-depth analysis of the factors governing the stability of 2-Phenyl-2-tosyloxyacetophenone and offers field-proven protocols for its handling, storage, and stability assessment.

I. The Chemical Stability Profile of 2-Phenyl-2-tosyloxyacetophenone

The stability of 2-Phenyl-2-tosyloxyacetophenone is primarily dictated by the α-tosyloxy ketone functional group. The key factors influencing its degradation are temperature, light, pH, and the presence of nucleophiles.

A. Thermal Stability

While α-tosyloxy ketones are generally considered to be relatively stable solid compounds, they are susceptible to thermal decomposition.[1][3] The energy input from elevated temperatures can promote the cleavage of the C-O bond of the tosylate group, initiating degradation.

Recommendation: For long-term storage, 2-Phenyl-2-tosyloxyacetophenone should be maintained at refrigerated temperatures, with 2-8°C being a common recommendation for such reactive intermediates.[4] It is crucial to avoid exposure to high temperatures during handling and in experimental setups unless the reaction conditions specifically require it.

B. Photostability

The presence of two aromatic rings and a carbonyl group in the structure of 2-Phenyl-2-tosyloxyacetophenone suggests a high potential for the absorption of ultraviolet (UV) light. This absorption can lead to photochemical reactions, resulting in the degradation of the compound.

Recommendation: To mitigate the risk of photodegradation, 2-Phenyl-2-tosyloxyacetophenone should always be stored in amber or other light-resistant containers. Direct exposure to sunlight or other sources of UV radiation should be strictly avoided.

C. Hydrolytic Stability and the Critical Role of pH

The tosylate group is an ester of p-toluenesulfonic acid and is therefore susceptible to hydrolysis. This reaction is catalyzed by both acid and base, leading to the cleavage of the ester bond to form p-toluenesulfonic acid and benzoin (2-hydroxy-1,2-diphenylethanone). The benzoin can undergo further reactions, especially under oxidative conditions.

Recommendation: When working with solutions of 2-Phenyl-2-tosyloxyacetophenone, it is advisable to maintain the pH as close to neutral as possible. If the experimental conditions necessitate acidic or basic media, the solutions should be prepared fresh and used immediately to minimize degradation.

Caption: Potential hydrolytic degradation of 2-Phenyl-2-tosyloxyacetophenone.

II. Recommended Storage and Handling Protocols

Adherence to proper storage and handling procedures is critical for preserving the purity and stability of 2-Phenyl-2-tosyloxyacetophenone.

A. Solid-State Storage

In its solid, crystalline form, the compound is at its most stable. The following conditions are recommended:

-

Temperature: 2-8°C.[4]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

-

Container: Use a tightly sealed, amber glass vial or bottle to protect from light and moisture.

-

Location: A dry, well-ventilated, and designated chemical storage area, away from heat sources and incompatible materials.

B. Solution-State Storage and Solvent Compatibility

The stability of 2-Phenyl-2-tosyloxyacetophenone is significantly reduced in solution. The choice of solvent is a critical factor in determining its longevity. The primary consideration is the nucleophilicity and proticity of the solvent.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as nucleophiles and can also facilitate the ionization of the tosylate group, leading to solvolysis reactions.[5][6] They are generally not recommended for storage.

-

Polar Aprotic Solvents (e.g., acetonitrile, acetone, DMF, DMSO): While these solvents are polar enough to dissolve the compound, they are less nucleophilic than protic solvents.[7][8] However, some, like DMF and DMSO, can contain impurities (e.g., water, amines) that can cause degradation over time.

-

Nonpolar Solvents (e.g., hexane, toluene): The solubility of the compound in these solvents may be limited.

Recommendation: Solutions of 2-Phenyl-2-tosyloxyacetophenone should be prepared fresh whenever possible. If short-term storage is unavoidable, use a dry, high-purity, aprotic solvent such as acetonitrile or dichloromethane, store at low temperatures (≤ -20°C), and protect from light.

Table 1: Solvent Compatibility Summary

| Solvent Class | Examples | Compatibility for Storage | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Not Recommended | Can act as nucleophiles, leading to solvolysis. Stabilize carbocation intermediates, promoting SN1/E1.[6] |

| Polar Aprotic | Acetonitrile, Dichloromethane | Suitable for short-term storage (if dry and pure) | Less nucleophilic than protic solvents. Good dissolving power.[7] |

| DMF, DMSO | Use with caution | Can contain nucleophilic impurities (water, amines). Potential for reaction over time. | |

| Nonpolar Aprotic | Hexane, Toluene | May be suitable, but solubility is a concern | Generally unreactive, but may not be effective solvents. |

III. A Framework for Self-Validating Stability Assessment

To ensure the integrity of your research, it is essential to have a self-validating system for assessing the stability of 2-Phenyl-2-tosyloxyacetophenone under your specific experimental conditions. This involves performing forced degradation studies and developing a stability-indicating analytical method.

A. Experimental Protocol: Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[9][10]

Objective: To generate a sample containing the parent compound and its likely degradation products.

Materials:

-

2-Phenyl-2-tosyloxyacetophenone

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Heating oven

-

UV lamp (e.g., 254 nm and 365 nm)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 2-Phenyl-2-tosyloxyacetophenone in acetonitrile at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M HCl.

-

Incubate at 60°C for 24 hours.

-

Cool to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M NaOH.

-

Incubate at 60°C for 24 hours.

-

Cool to room temperature and neutralize with an appropriate amount of 0.1 M HCl.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and 3% H₂O₂.

-

Store at room temperature, protected from light, for 24 hours.

-

-

Thermal Degradation:

-

Transfer a small amount of the solid compound to a vial and heat in an oven at 80°C for 24 hours.

-

Dissolve the stressed solid in acetonitrile to the stock solution concentration.

-

-

Photolytic Degradation:

-

Expose the solid compound in a thin layer in a petri dish to UV light (e.g., under a 254 nm lamp) for 24 hours.

-

Dissolve the stressed solid in acetonitrile to the stock solution concentration.

-

-

Control Samples: Prepare control samples by subjecting the solvent without the compound to the same stress conditions. Also, maintain an unstressed stock solution at 2-8°C.

-

Analysis: Analyze all samples by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector.

Sources

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Novel chemistry of alpha-tosyloxy ketones: applications to the solution- and solid-phase synthesis of privileged heterocycle and enediyne libraries. | Semantic Scholar [semanticscholar.org]

- 3. baranlab.org [baranlab.org]

- 4. 2-PHENYL-2-(P-TOLUENESULFONYLOXY)ACETOPHENONE | 1678-43-9 [amp.chemicalbook.com]

- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

Solubility of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone in organic solvents.

An In-depth Technical Guide to the Solubility of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone

Introduction

This compound, also known as O-Tosylbenzoin, is a complex organic molecule belonging to the class of α-tosyloxy ketones.[1][2] With the chemical formula C₂₁H₁₈O₄S and a molecular weight of 366.43 g/mol , this crystalline solid serves as a versatile intermediate in organic synthesis.[3][4] Its utility lies in the strategic introduction of a potent tosyloxy leaving group alpha to a carbonyl, enabling a wide range of nucleophilic substitution and rearrangement reactions.[5][6]

A thorough understanding of the solubility of O-Tosylbenzoin is paramount for its effective use. Solubility dictates critical process parameters, including reaction kinetics, solvent selection for synthesis and purification (e.g., crystallization), and the design of formulation strategies. This guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound in common organic solvents, offering both predictive insights and actionable experimental protocols.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solid in a liquid solvent is governed by a thermodynamic balance between the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions, and the energy released upon forming new solute-solvent interactions.[7][8] This principle is often simplified by the adage, "like dissolves like," which relates solubility to the polarity of the solute and solvent.[7][9]

Molecular Structure Analysis of O-Tosylbenzoin:

To predict the solubility of this compound, we must analyze its structural features:

-

Polar Moieties: The molecule contains highly polar functional groups: a carbonyl group (ketone) and a sulfonate ester group (-OSO₂-). These regions possess significant dipole moments and can act as hydrogen bond acceptors, favoring interactions with polar solvents.[10]

-

Nonpolar Moieties: The structure is dominated by large, nonpolar aromatic rings: two phenyl groups and a tolyl group. These extensive hydrocarbon regions contribute to van der Waals forces and will preferentially interact with nonpolar or moderately polar solvents.

-